molecular formula C20H16ClN3O2S B11318941 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11318941
M. Wt: 397.9 g/mol
InChI Key: RZLYYABZEFKBQN-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with a chloro group at position 3, a methyl group at position 6, and a carboxamide group at position 2 The carboxamide group is further substituted with a 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene derivative with an appropriate amine.

    Attachment of the Oxadiazole Moiety: The final step involves the formation of the oxadiazole ring and its attachment to the carboxamide group through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted benzothiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound may be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the oxadiazole moiety.

    6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the chloro group.

    3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the methyl group.

Uniqueness

The presence of both the chloro and methyl groups, along with the oxadiazole moiety, makes 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide unique. These substituents may confer specific properties, such as enhanced biological activity or improved material characteristics, that are not present in similar compounds.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O2S/c1-12-7-8-14-15(11-12)27-18(17(14)21)20(25)22-10-9-16-23-19(24-26-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,22,25)

InChI Key

RZLYYABZEFKBQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4)Cl

Origin of Product

United States

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